6-cyclobutoxypyridine-3-sulfonyl chloride
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Overview
Description
6-cyclobutoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S. It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclobutoxy group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Another method involves the use of a microchannel reactor, where 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite undergo diazotization followed by reaction with thionyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride derivatives, including this compound, often involve continuous processes to enhance yield and reduce byproducts. The use of microchannel reactors allows for efficient and scalable production, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-cyclobutoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the sulfonyl chloride group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents such as dichloromethane, toluene
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
6-cyclobutoxypyridine-3-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Used in the modification of biomolecules for studying biological processes.
Industry: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 6-cyclobutoxypyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, this reactivity can be harnessed to modify proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-methoxypyridine-3-sulfonyl chloride: Similar structure with a methoxy group instead of a cyclobutoxy group.
6-chloropyridine-3-sulfonyl chloride: Contains a chlorine atom at the 6-position instead of a cyclobutoxy group.
Uniqueness
6-cyclobutoxypyridine-3-sulfonyl chloride is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
1565701-45-2 |
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Molecular Formula |
C9H10ClNO3S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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